2S-(dimethylamino)-1,3R-octadecanediol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl Sphinganine (d18:0) can be synthesized through the methylation of sphinganine (d18:0). The process involves the reaction of sphinganine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production of N,N-dimethyl Sphinganine (d18:0) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The final product is often obtained in a powdered form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl Sphinganine (d18:0) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyl sphinganine-1-phosphate.
Reduction: Reduction reactions can convert N,N-dimethyl sphinganine back to sphinganine.
Substitution: The amino group in N,N-dimethyl Sphinganine (d18:0) can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: N,N-dimethyl sphinganine-1-phosphate.
Reduction: Sphinganine.
Substitution: Various substituted sphinganine derivatives.
Scientific Research Applications
N,N-dimethyl Sphinganine (d18:0) has several scientific research applications:
Mechanism of Action
N,N-dimethyl Sphinganine (d18:0) exerts its effects by interacting with cellular membranes and signaling pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingosine kinases . The compound also affects the production of ceramide and sphingosine-1-phosphate, which are key regulators of cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Sphinganine (d180): A precursor of N,N-dimethyl Sphinganine (d18:0) and a key intermediate in sphingolipid metabolism.
Monomethyl Sphingosine (d181): A methylated derivative of sphingosine with similar biological functions.
Trimethyl Sphingosine (d181): Another methylated sphingosine derivative with distinct properties.
Uniqueness
N,N-dimethyl Sphinganine (d18:0) is unique due to its dual methylation, which imparts specific chemical and biological properties. This compound is more hydrophobic compared to its non-methylated counterparts, affecting its interaction with cellular membranes and proteins . Additionally, its methylation status influences its metabolic stability and bioavailability .
Properties
IUPAC Name |
(2S,3R)-2-(dimethylamino)octadecane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h19-20,22-23H,4-18H2,1-3H3/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBHBTCYJMUUDZ-VQTJNVASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025469 | |
Record name | (2S,3R)-2-(Dimethylamino)octadecane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17267-46-8 | |
Record name | (2S,3R)-2-(Dimethylamino)-1,3-octadecanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17267-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3R)-2-(Dimethylamino)octadecane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.